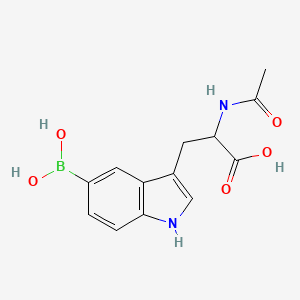
2-Acetamido-3-(5-borono-1H-indol-3-YL)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamido-3-(5-borono-1H-indol-3-YL)propanoic acid is a compound that features an indole ring substituted with a boronic acid group and an acetamido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-(5-borono-1H-indol-3-YL)propanoic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a palladium-catalyzed borylation reaction. This involves the use of a boronic acid or boronate ester and a palladium catalyst.
Acetylation: The acetamido group is introduced by reacting the indole derivative with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Acetamido-3-(5-borono-1H-indol-3-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a boronic ester or borate.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Boronic ester or borate derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
2-Acetamido-3-(5-borono-1H-indol-3-YL)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with boronic acids.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of 2-Acetamido-3-(5-borono-1H-indol-3-YL)propanoic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity. This interaction is particularly relevant in the inhibition of proteases and other enzymes that have a serine or threonine residue in their active site.
類似化合物との比較
Similar Compounds
2-Acetamido-3-(1H-indol-3-yl)propanoic acid: Lacks the boronic acid group but has similar structural features.
2-Amino-3-(5-borono-1H-indol-3-yl)propanoic acid: Similar structure but with an amino group instead of an acetamido group.
Uniqueness
The presence of both the boronic acid and acetamido groups in 2-Acetamido-3-(5-borono-1H-indol-3-YL)propanoic acid makes it unique. The boronic acid group allows for specific interactions with enzymes, while the acetamido group can enhance the compound’s stability and solubility.
特性
分子式 |
C13H15BN2O5 |
|---|---|
分子量 |
290.08 g/mol |
IUPAC名 |
2-acetamido-3-(5-borono-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H15BN2O5/c1-7(17)16-12(13(18)19)4-8-6-15-11-3-2-9(14(20)21)5-10(8)11/h2-3,5-6,12,15,20-21H,4H2,1H3,(H,16,17)(H,18,19) |
InChIキー |
FELYXGNXKOIWOJ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


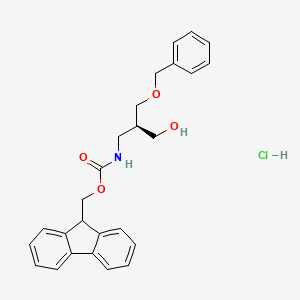
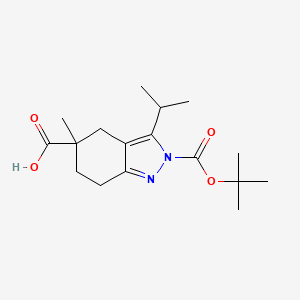


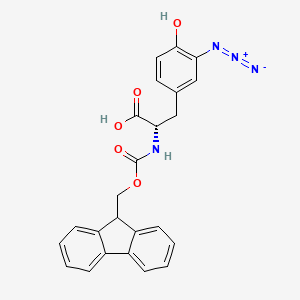
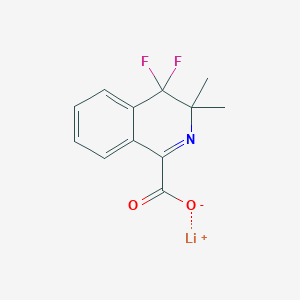
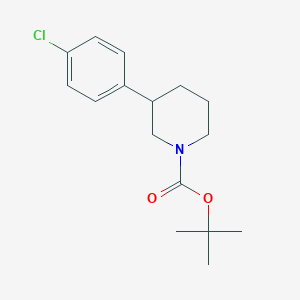
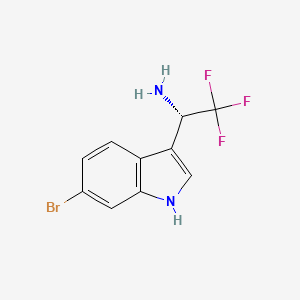
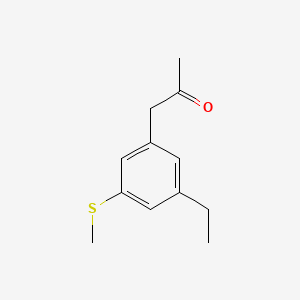

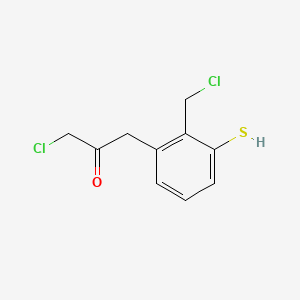
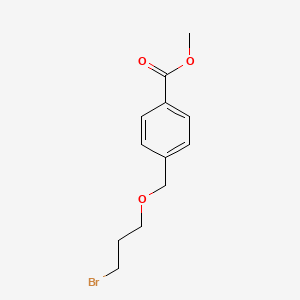
![8-(Trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14038574.png)
![(S)-(5-Methyl-5-azaspiro[2.4]heptan-6-yl)methanol](/img/structure/B14038577.png)
